Trt-His(Trt)-OH
Overview
Description
Trityl-Histidine(Trityl)-OH: is a protected form of the amino acid histidine, where the trityl group is used to protect the imidazole side chain during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trityl-Histidine(Trityl)-OH typically involves the protection of the histidine side chain with a trityl group. The process begins with the reaction of histidine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of Trityl-Histidine(Trityl)-OH can be scaled up by using automated peptide synthesizers. These machines can handle large quantities of reagents and provide precise control over reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trityl-Histidine(Trityl)-OH can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: The trityl protecting group can be removed by reduction using reagents such as trifluoroacetic acid.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid or other strong acids.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected histidine.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Chemistry: Trityl-Histidine(Trityl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection of the histidine side chain, enabling the synthesis of complex peptides without unwanted side reactions.
Biology: In biological research, Trityl-Histidine(Trityl)-OH is used to study the role of histidine in enzyme active sites and protein-protein interactions. It is also used in the development of histidine-tagged proteins for purification and detection.
Medicine: Trityl-Histidine(Trityl)-OH is used in the development of peptide-based drugs. The trityl group provides stability to the peptide during synthesis and can be removed under mild conditions to yield the active drug.
Industry: In the pharmaceutical industry, Trityl-Histidine(Trityl)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of histidine-containing polymers for drug delivery and other applications.
Mechanism of Action
The trityl group in Trityl-Histidine(Trityl)-OH protects the imidazole side chain of histidine by forming a stable covalent bond. This prevents unwanted side reactions during peptide synthesis. The trityl group can be removed under acidic conditions, revealing the active histidine residue.
Comparison with Similar Compounds
Boc-Histidine(Trityl)-OH: Uses a tert-butyloxycarbonyl group for protection.
Fmoc-Histidine(Trityl)-OH: Uses a fluorenylmethyloxycarbonyl group for protection.
Uniqueness: Trityl-Histidine(Trityl)-OH is unique in its use of the trityl group for protection, which provides stability under a wide range of conditions. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N3O2/c48-42(49)41(46-43(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)31-40-32-47(33-45-40)44(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,32-33,41,46H,31H2,(H,48,49)/t41-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVHORODDZQPF-RWYGWLOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H37N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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